molecular formula C12H17NO3 B4922720 2-(2,4-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide

2-(2,4-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide

Cat. No.: B4922720
M. Wt: 223.27 g/mol
InChI Key: ICEIVLFYIRPZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenoxy)-N-(2-hydroxyethyl)acetamide is an organic compound that features a phenoxy group substituted with two methyl groups at the 2 and 4 positions, an acetamide group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2-(2,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,4-dimethylphenoxy)-N-(2-carboxyethyl)acetamide.

    Reduction: Formation of 2-(2,4-dimethylphenoxy)-N-(2-aminoethyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-N-(2-hydroxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with active site residues, while the phenoxy group can engage in hydrophobic interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenoxy)acetic acid
  • 2-(2,4-Dimethylphenoxy)ethanol
  • 2-(2,4-Dimethylphenoxy)-N-methylacetamide

Uniqueness

2-(2,4-Dimethylphenoxy)-N-(2-hydroxyethyl)acetamide is unique due to the presence of both a hydroxyethyl group and an acetamide group, which confer distinct chemical and biological properties. This combination allows for versatile interactions in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9-3-4-11(10(2)7-9)16-8-12(15)13-5-6-14/h3-4,7,14H,5-6,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEIVLFYIRPZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.